(R)-6-Fluorochroman-2-carboxylic acid

Chiral Synthesis Analytical Chemistry Process Chemistry

Sourcing the correct (R)-enantiomer (CAS 129101-37-7) is critical for the stereospecific synthesis of Nebivolol, where the (S)-form or racemate leads to inactive diastereomers. This chiral building block is also essential for preparing Nebivolol impurity reference standards required for regulatory analytical methods. Ensure your supply chain delivers the defined (R)-stereochemistry needed to construct the final API's (R,R,R,R) configuration. Bulk quantities available with batch-specific CoA.

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 129101-37-7
Cat. No. B594401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluorochroman-2-carboxylic acid
CAS129101-37-7
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(=O)O
InChIInChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1
InChIKeyZNJANLXCXMVFFI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 129101-37-7: (R)-6-Fluorochroman-2-carboxylic acid as a Key Chiral Intermediate


(R)-6-Fluorochroman-2-carboxylic acid (CAS 129101-37-7) is a specific enantiomer of 6-fluorochroman-2-carboxylic acid, a chiral building block featuring a fluorine atom at the 6-position of a chroman ring system [1]. It is fundamentally defined by its (R)-stereochemistry, which distinguishes it from its (S)-enantiomer and racemic mixture. This compound is not an active pharmaceutical ingredient (API) but a critical intermediate, most notably in the multi-step synthesis of the β1-adrenergic receptor antagonist Nebivolol . Its value proposition is anchored in the absolute requirement for a specific stereoisomer to construct the final drug's complex chiral architecture.

Why the (R)-Enantiomer of 6-Fluorochroman-2-carboxylic acid (CAS 129101-37-7) Cannot Be Substituted


In chiral synthesis, substituting (R)-6-Fluorochroman-2-carboxylic acid with its (S)-enantiomer (CAS 129101-36-6) or the racemic mixture (CAS 99199-60-7) is not permissible. The downstream product, Nebivolol, is a specific stereoisomer with defined pharmacology; use of an incorrect starting material would propagate stereochemical errors, leading to a mixture of diastereomers and ultimately an inactive or impure final API. For instance, in the synthesis of Nebivolol, the (R)-acid is converted to a specific intermediate that ultimately reacts to form the drug's (R,R,R,R) configuration [1]. A process patent demonstrates that while the (R)- and (S)-enantiomers can undergo analogous reactions, the products are different diastereomers with distinct properties, highlighting that the stereochemical input dictates the final output [2].

Quantitative Performance Data for (R)-6-Fluorochroman-2-carboxylic acid vs. Comparators


Enantiomeric Purity of (R)-6-Fluorochroman-2-carboxylic acid: A Differentiator from Racemic Mixtures

The (R)-6-Fluorochroman-2-carboxylic acid compound can be synthesized with an enantiomeric excess (ee) greater than 99% . This level of chiral purity is essential for its role as a building block in the synthesis of enantiopure pharmaceuticals and is a key specification that differentiates it from the racemic mixture (CAS 99199-60-7), which by definition has an ee of 0%. The high ee is confirmed via chiral HPLC, which resolves the target compound from its (S)-enantiomer impurity with baseline separation (tR = 9.62 min for (R), tR = 6.92 min for (S)) .

Chiral Synthesis Analytical Chemistry Process Chemistry

Chromatographic Resolution: Baseline Separation of (R)- and (S)-Enantiomers

A validated chiral HPLC method demonstrates clear baseline separation between the (R)-6-fluorochroman-2-carboxylic acid target compound and its (S)-enantiomer . The (S)-enantiomer elutes at 6.92 minutes, while the target (R)-enantiomer has a distinct retention time of 9.62 minutes under specified conditions . This resolution is critical for establishing a robust analytical method for quality control and purity assessment, which is not possible with a non-chiral method that would show a single peak for the racemate.

Chiral Chromatography Quality Control Analytical Method Development

Synthetic Yield and Process Efficiency for (R)-6-Fluorochroman-2-carboxylic acid

A reported synthetic procedure for (R)-6-Fluorochroman-2-carboxylic acid achieves a high yield of 96% under mild conditions (room temperature, 2-hour reaction time) . This is a significant data point for evaluating the economic viability and process efficiency of the synthetic route. While a direct head-to-head comparison of yield for the (S)-enantiomer under identical conditions is not provided in the source, this high yield establishes a performance benchmark for the (R)-isomer.

Process Chemistry Synthetic Methodology Yield Optimization

Specific Rotation: A Unique Optical Fingerprint for the (R)-Enantiomer

The specific rotation ([α]D20) of (R)-6-Fluorochroman-2-carboxylic acid is -12.6 (c 1.0, DMF) . This value is a unique physical property that directly stems from its stereochemistry. The (S)-enantiomer would exhibit an equal but opposite specific rotation. This measurement serves as a primary identifier for verifying the correct enantiomer has been procured and is a standard quality control metric not applicable to the non-chiral racemic mixture.

Chiral Chemistry Analytical Characterization Stereochemistry

Commercial Availability and Purity Grade of (R)-6-Fluorochroman-2-carboxylic acid

(R)-6-Fluorochroman-2-carboxylic acid is commercially available from multiple chemical suppliers with a standard purity specification of ≥97% . This is a key procurement metric, as it establishes a baseline for the quality of material one can expect to source. This is in contrast to the (S)-enantiomer, which may be offered with a slightly lower or comparable purity depending on the vendor, making the (R)-isomer a reliable choice based on consistent supply and defined quality.

Procurement Supply Chain Analytical Reference Standard

Primary Application Scenarios for (R)-6-Fluorochroman-2-carboxylic acid (CAS 129101-37-7)


Synthesis of (R,R,R,R)-Nebivolol and Related Impurity Standards

The primary industrial application of (R)-6-fluorochroman-2-carboxylic acid is as a chiral building block in the multi-step synthesis of Nebivolol, a cardiovascular drug [1][2]. Its defined (R)-stereochemistry is essential for constructing the drug's correct (R,R,R,R) stereochemical configuration [1]. Additionally, this compound is a key starting material for synthesizing and isolating specific chiral impurities of Nebivolol, which are required as reference standards for regulatory analytical methods [1].

Precursor for Fluorinated Chroman-2-carboxamide Libraries

The carboxylic acid functional group allows (R)-6-fluorochroman-2-carboxylic acid to serve as a versatile scaffold for generating diverse compound libraries. For instance, it has been used as a starting material in Ugi four-component condensation reactions to create a library of fluorinated chroman-2-carboxamides, which were subsequently screened for biological activity against *Mycobacterium tuberculosis* [3]. The fluorine substitution at the 6-position is a strategic modification known to influence the electronic properties and metabolic stability of the resulting analogs [3].

Investigational Studies into β-Blocker Derived Scaffolds

Due to its origin as a key intermediate for the β-blocker Nebivolol, (R)-6-fluorochroman-2-carboxylic acid serves as a privileged scaffold for medicinal chemistry exploration. It has been utilized as a starting point for the synthesis of novel hybrid molecules, such as oxadiazole-thiadiazole fluorochromane hybrids, which have been investigated for antioxidant properties [4]. The compound's presence in the literature as a starting material for such derivatives highlights its established synthetic utility beyond a single target.

Chiral Analytical Reference Standard and Quality Control

Due to its high enantiomeric purity (>99% ee), (R)-6-Fluorochroman-2-carboxylic acid is well-suited as a reference standard for the development and validation of chiral analytical methods . Its distinct retention time in chiral HPLC methods allows it to be used as a marker for calibrating systems and quantifying enantiomeric impurities in synthetic batches of related compounds or final APIs. This supports quality control efforts in both research and industrial settings.

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